3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a quinazolinone moiety, and a propanenitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dichlorophenyl and propanenitrile groups. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups, leading to a variety of analogs.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile
- 3-(2,4-Dichlorophenyl)-2-(7-((4-chlorobenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile
Uniqueness
3-(2,4-Dichlorophenyl)-2-(7-((4-methylbenzyl)oxy)-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-oxopropanenitrile is unique due to the presence of the 4-methylbenzyl group, which may impart distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H17Cl2N3O3 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-3-hydroxy-2-[7-[(4-methylphenyl)methoxy]-4-oxo-3H-quinazolin-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C25H17Cl2N3O3/c1-14-2-4-15(5-3-14)13-33-17-7-9-19-22(11-17)29-24(30-25(19)32)20(12-28)23(31)18-8-6-16(26)10-21(18)27/h2-11,31H,13H2,1H3,(H,29,30,32)/b23-20- |
InChI Key |
QGJQPWVLFNCZKC-ATJXCDBQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC(=N3)/C(=C(/C4=C(C=C(C=C4)Cl)Cl)\O)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC(=N3)C(=C(C4=C(C=C(C=C4)Cl)Cl)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.